molecular formula C17H18N4 B12246467 1-(2-Methylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

1-(2-Methylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B12246467
M. Wt: 278.35 g/mol
InChI Key: LPXRBANUTSZTSO-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is a compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

The synthesis of 1-(2-Methylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-methyl-4-chloropyrimidine with 4-phenylpiperidine in the presence of a base such as potassium carbonate can yield the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Methylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-Methylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

1-(2-Methylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines a pyrimidine ring with a piperidine ring, offering distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

1-(2-methylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C17H18N4/c1-14-19-10-7-16(20-14)21-11-8-17(13-18,9-12-21)15-5-3-2-4-6-15/h2-7,10H,8-9,11-12H2,1H3

InChI Key

LPXRBANUTSZTSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)(C#N)C3=CC=CC=C3

Origin of Product

United States

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